molecular formula C15H17N3S B5889177 1-(PROPAN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE

1-(PROPAN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE

Cat. No.: B5889177
M. Wt: 271.4 g/mol
InChI Key: MQDQLAQFPNOFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(PROPAN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that belongs to the benzodiazole family This compound is characterized by the presence of a benzodiazole ring, a thiophene ring, and an isopropyl group

Preparation Methods

The synthesis of 1-(PROPAN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.

    Introduction of Thiophene Ring: The thiophene ring is introduced via a coupling reaction with a thiophene derivative, such as thiophene-2-carboxaldehyde.

    Attachment of Isopropyl Group: The isopropyl group is introduced through alkylation reactions using isopropyl halides under basic conditions.

    Final Coupling: The final step involves coupling the benzodiazole and thiophene intermediates using suitable coupling agents and conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(PROPAN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using halogenating agents or nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds, facilitated by catalysts like palladium.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction temperatures and times.

Scientific Research Applications

1-(PROPAN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound is investigated for its use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-(PROPAN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(PROPAN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE can be compared with similar compounds such as:

    1-(THIOPHEN-2-YL)-2-METHYLAMINOPROPANE: This compound shares the thiophene ring but differs in the presence of a methylamino group instead of the benzodiazole ring.

    2-METHYL-1-THIOPHEN-2-YL-PROPAN-1-ONE: This compound has a similar thiophene ring but lacks the benzodiazole structure.

    (E)-3-(2,4-DIHYDROXYPHENYL)-1-(THIOPHEN-2-YL)PROP-2-EN-1-ONE: This compound contains a thiophene ring and is used for its tyrosinase inhibitory properties.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-propan-2-yl-N-(thiophen-2-ylmethyl)benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3S/c1-11(2)18-14-8-4-3-7-13(14)17-15(18)16-10-12-6-5-9-19-12/h3-9,11H,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDQLAQFPNOFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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